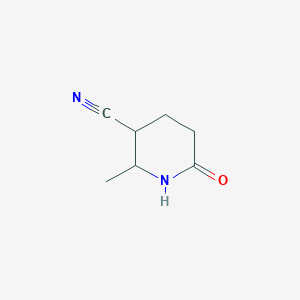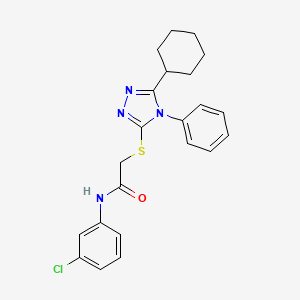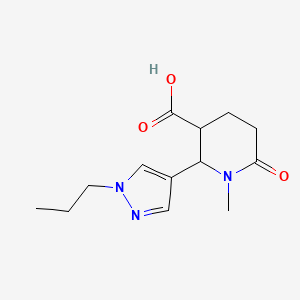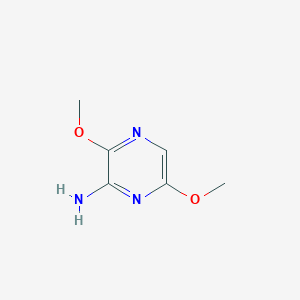
3,6-Dimethoxypyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethoxypyrazin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O2 This compound features a pyrazine ring substituted with methoxy groups at the 3 and 6 positions and an amino group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethoxypyrazine with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and optimized reaction conditions further enhances the production process.
化学反应分析
Types of Reactions: 3,6-Dimethoxypyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Pyrazine N-oxides or other oxidized derivatives.
Reduction: Reduced pyrazine derivatives with altered electronic properties.
Substitution: Substituted pyrazine derivatives with diverse functional groups.
科学研究应用
3,6-Dimethoxypyrazin-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3,6-Dimethoxypyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2 position allows it to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Similar Compounds:
3,6-Dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
2,3-Dimethoxypyrazine: Similar substitution pattern but lacks the amino group.
2-Amino-3,6-dimethylpyrazine: Similar amino substitution but with methyl groups.
Uniqueness: this compound is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
3,6-dimethoxypyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)5(7)9-4/h3H,1-2H3,(H2,7,9) |
InChI 键 |
UXMDNQYOWYWTPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C(=N1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)

![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
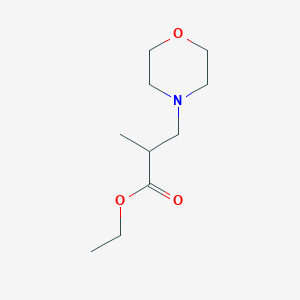
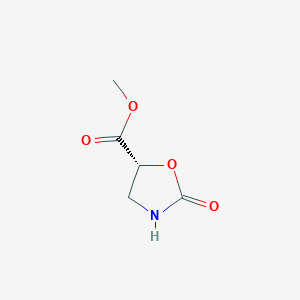
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
